![molecular formula C18H13ClN2O5 B7463802 3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one](/img/structure/B7463802.png)
3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one
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Overview
Description
3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one, also known as AC-42, is a novel small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. AC-42 belongs to the class of pyridinone derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This compound has also been shown to have antioxidant and anti-inflammatory properties, which can help in the prevention of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant effects, which can help in the prevention of oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one is its potential as a therapeutic agent for Alzheimer's disease. This compound has been shown to have neuroprotective effects and can improve cognitive function and memory in animal models of Alzheimer's disease. However, one of the limitations of this compound is its limited bioavailability, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on 3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one. One of the major areas of research is the development of more potent and selective inhibitors of acetylcholinesterase. Another area of research is the development of novel drug delivery systems that can improve the bioavailability of this compound. Additionally, further research is needed to explore the potential of this compound as a therapeutic agent for other neurodegenerative diseases.
Synthesis Methods
The synthesis of 3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one involves the reaction of 5-chloro-2-hydroxybenzoyl chloride with 5-methyl-1,2-oxazol-3-ylamine, followed by the reaction of the resulting intermediate with 3-acetylpyridin-2-one. The synthesis of this compound has been reported in several research articles, and the compound has been obtained in good yields with high purity.
Scientific Research Applications
3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one has been extensively studied for its potential as a therapeutic agent in various diseases. One of the major areas of research for this compound is its potential as a treatment for Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in memory and learning. This compound has also been shown to have neuroprotective effects, which can help in the prevention of neurodegenerative diseases.
properties
IUPAC Name |
3-acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5/c1-9-5-16(20-26-9)21-8-11(6-13(10(2)22)18(21)25)17(24)14-7-12(19)3-4-15(14)23/h3-8,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMZNVVVJALHNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C=C(C=C(C2=O)C(=O)C)C(=O)C3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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